molecular formula C21H21NO4S2 B11266671 Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B11266671
M. Wt: 415.5 g/mol
InChI Key: MRSFNUWGMJFMSR-UHFFFAOYSA-N
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Description

Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with appropriate sulfonamide and methyl ester derivatives under controlled conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-sulfamoylthiophene-2-carboxylate
  • 3-aminosulfonylthiophene-2-carboxylate
  • 2-methylformate-3-sulfonamide thiophene

Uniqueness

Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound with significant potential in pharmacology due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiophene derivatives, characterized by a thiophene ring fused with various functional groups. Its molecular formula is C17H20N2O3SC_{17}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 344.42 g/mol. The presence of the sulfamoyl group and carboxylate ester contributes to its diverse biological interactions.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This interaction can lead to modulation of various biochemical pathways, particularly those involved in inflammation and cancer progression.
  • Receptor Binding : Studies indicate that this compound may bind to certain receptors within biological systems, influencing cellular responses and signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, although detailed investigations are required to establish its efficacy against specific pathogens .

Anticancer Activity

Research has indicated that compounds similar to this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of reactive oxygen species (ROS) levels . For instance, a related compound demonstrated improved pharmacokinetic profiles in vivo while inducing cell death in bladder cancer models .

Antimicrobial Evaluation

Recent studies have highlighted the antibacterial potential of thiophene derivatives. For example, compounds with similar structures showed promising in vitro activity against multidrug-resistant strains such as Salmonella Typhi and E. coli, with minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL .

Case Studies

  • In Vitro Studies : A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent.
  • Molecular Docking Studies : Computational studies using molecular docking have elucidated the binding affinity of this compound to target proteins involved in cancer progression and bacterial resistance mechanisms. These studies support the hypothesis that structural modifications can enhance biological activity .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylateC₁₇H₁₈ClFNO₃SAnticancer
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylateC₁₇H₁₈FNO₃SAntibacterial
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylateC₁₇H₁₈FNO₃SAntimicrobial

Properties

Molecular Formula

C21H21NO4S2

Molecular Weight

415.5 g/mol

IUPAC Name

methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C21H21NO4S2/c1-13-5-8-16(9-6-13)18-12-27-19(21(23)26-4)20(18)28(24,25)22-17-10-7-14(2)15(3)11-17/h5-12,22H,1-4H3

InChI Key

MRSFNUWGMJFMSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C=C3)C)C)C(=O)OC

Origin of Product

United States

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